N-phenyl-N'-{2-[(2-thienylmethyl)thio]ethyl}thiourea
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Overview
Description
N-phenyl-N'-{2-[(2-thienylmethyl)thio]ethyl}thiourea is a useful research compound. Its molecular formula is C14H16N2S3 and its molecular weight is 308.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.04756204 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Thiourea derivatives are frequently synthesized and characterized for their unique structural properties. For example, Singh et al. (2015) synthesized and characterized a hexanuclear copper(I) cluster and a cobalt(III) complex of 1-ethyl-3-phenyl-thiourea, demonstrating the ligand's ability to form complex structures with metal ions, which might imply potential for creating metal complexes with N-phenyl-N'-{2-[(2-thienylmethyl)thio]ethyl}thiourea for catalysis or material science applications (Singh et al., 2015).
Gas Sensing Applications
Ethynylated-thiourea derivatives have been explored for their potential in sensing applications. Daud et al. (2019) investigated ethynylated-thiourea derivatives for the detection of carbon dioxide (CO2) gas, demonstrating the utility of thiourea compounds in developing resistive-type gas sensors (Daud et al., 2019). This suggests that derivatives like this compound could also find applications in environmental monitoring or industrial process control.
Biological and Medicinal Applications
Thiourea derivatives also exhibit a broad range of biological activities, making them of interest in pharmaceutical research. For instance, Uckun et al. (2007) discussed the improved oral bioavailability of an anti-HIV agent, showcasing thiourea derivatives' potential in enhancing drug delivery and efficacy (Uckun et al., 2007). This area of application could be relevant for this compound in developing new therapeutic agents.
Anti-Biofilm Coatings
Innovative approaches to preventing microbial adhesion and biofilm formation on medical surfaces are critical in healthcare. Limban et al. (2014) explored novel derivatives combined with Fe3O4 and polyvinylpyrrolidone (PVP) for coating medical surfaces to inhibit microbial adherence (Limban et al., 2014). This suggests potential for this compound in creating anti-biofilm coatings, contributing to the development of infection-resistant medical devices.
Properties
IUPAC Name |
1-phenyl-3-[2-(thiophen-2-ylmethylsulfanyl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S3/c17-14(16-12-5-2-1-3-6-12)15-8-10-18-11-13-7-4-9-19-13/h1-7,9H,8,10-11H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVJYYUAJKLHJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCSCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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